molecular formula C25H28ClN5O2S B2704494 N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030087-46-7

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2704494
CAS No.: 1030087-46-7
M. Wt: 498.04
InChI Key: DOXUGOHCWNXOAO-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a multi-component architecture:

  • Acetamide core: Linked to a 5-chloro-2-methoxyphenyl group, a common pharmacophore in bioactive molecules.
  • Pyrazine-sulfanyl bridge: Connects the acetamide to a piperazine moiety.
  • Piperazine substituent: Modified with a 2,3-dimethylphenyl group, which may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2S/c1-17-5-4-6-21(18(17)2)30-11-13-31(14-12-30)24-25(28-10-9-27-24)34-16-23(32)29-20-15-19(26)7-8-22(20)33-3/h4-10,15H,11-14,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXUGOHCWNXOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the morpholine ring and the methoxyphenyl group. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s pharmacological properties make it a potential candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Pharmacological Inference Reference
Target Compound Acetamide + pyrazine-piperazine 5-chloro-2-methoxyphenyl, 2,3-dimethylphenyl CNS activity (piperazine-mediated)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Acetamide + oxadiazole Diphenylmethyl, pyrazin-2-yl Unknown (structural intermediate)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Pentanamide + piperazine Quinolinyl, 2,3-dichlorophenyl Serotonin/dopamine receptor modulation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide + nitro group 4-chloro-2-nitrophenyl, methylsulfonyl Synthetic intermediate
Key Observations:
  • Piperazine vs. Oxadiazole: The target compound’s piperazine group (vs.
  • Substituent Effects : The 2,3-dimethylphenyl group on piperazine (target) offers steric bulk and lipophilicity compared to dichlorophenyl () or nitro groups (), influencing receptor selectivity and metabolic stability .
  • Acetamide vs.

Pharmacological Implications

  • Lipoxygenase Inhibition : N-(5-Chloro-2-methoxyphenyl) acetamides with oxadiazole-thio groups () exhibit lipoxygenase inhibition, but the target compound’s pyrazine-piperazine chain may shift activity toward GPCRs (e.g., 5-HT or dopamine receptors) .
  • Antibacterial Activity : Sulfanyl-acetamide derivatives () show antibacterial effects, though the piperazine moiety in the target compound could alter spectrum or potency .

Physicochemical Properties

  • Solubility : The 5-chloro-2-methoxyphenyl group (target) likely improves aqueous solubility compared to nitro-substituted analogs () due to reduced electron-withdrawing effects .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes:

  • A 5-chloro-2-methoxyphenyl moiety.
  • A piperazine ring substituted with a 2,3-dimethylphenyl group.
  • A pyrazinyl unit linked to a sulfanyl group.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and protein function. The presence of the sulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Specifically, it may inhibit:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Urease : Linked to the treatment of urinary tract infections and gastric ulcers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibition of urease and AChE
Binding AffinityHigh affinity for bovine serum albumin (BSA)

Case Study 1: Antibacterial Screening

In a study evaluating various synthesized compounds, those structurally related to this compound showed promising results against multiple bacterial strains. The compound demonstrated moderate effectiveness against Gram-negative bacteria, indicating potential for development as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Another significant study involved the evaluation of enzyme inhibitory properties. The compound exhibited strong inhibitory effects on urease activity, which is crucial for managing conditions like renal stones and certain gastric disorders. This suggests that the compound could be beneficial in treating infections caused by urease-producing bacteria .

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